![molecular formula C16H17N3O B2450937 2-苯基-1-(5H-吡咯并[3,4-d]嘧啶-6(7H)-基)丁-1-酮 CAS No. 1448046-76-1](/img/structure/B2450937.png)
2-苯基-1-(5H-吡咯并[3,4-d]嘧啶-6(7H)-基)丁-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyrrolo[3,4-d]pyrimidine group is a bicyclic structure with nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the phenyl group, the pyrrolo[3,4-d]pyrimidine group, and the butan-1-one group. Each of these groups can undergo different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the phenyl and pyrrolo[3,4-d]pyrimidine groups could potentially influence its solubility, stability, and reactivity .科学研究应用
合成与表征
有机化学领域的研究导致了吡咯并[3,4-d]嘧啶衍生物制备方法的发展,展示了这些化合物合成化学的多功能性。例如,对吡唑并[1,5-a]嘧啶合成的研究表明,1-苯基-1,3-丁二酮可以与 3(5)-氨基-1H-吡唑反应生成吡唑并[1,5-a]嘧啶的混合物,突出了苯基吡唑并[1,5-a]嘧啶的选择性制备途径 (Maquestiau, Taghret, & Eynde, 2010)。这说明了吡咯并[3,4-d]嘧啶结构在合成复杂杂环化合物中的化学反应性和潜在用途。
生物学评估和抗微生物活性
在药物化学领域,吡咯并[3,4-d]嘧啶衍生物已被评估其抗微生物和抗病毒特性。一项值得注意的研究合成了新的吡咯并[2,3-d]嘧啶衍生物,并展示了它们有希望的抗微生物(与庆大霉素相比)和抗病毒活性(与利巴韦林相比),包括对新城疫的活性 (Hilmy et al., 2021)。这项研究强调了吡咯并[3,4-d]嘧啶衍生物在新型抗微生物和抗病毒剂开发中的潜力。
抗病毒特性和结构修饰
对 C-5 取代的结核霉素类似物(包括吡咯并[2,3-d]嘧啶核苷抗生素)的抗病毒活性的进一步研究揭示了对各种 RNA 和 DNA 病毒的显着活性。这项研究突出了 C-5 处结构修饰的重要性以及这些类似物作为生物活性剂的潜力,证明了该化合物在抗病毒研究中的相关性 (Bergstrom et al., 1984)。
作用机制
Target of Action
The compound “2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one” exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . These kinases play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets (Akt kinase, Rsk kinase, and S6K kinase) by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the downstream signaling pathways regulated by these kinases, leading to altered cellular functions.
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR pathway, a critical signaling pathway in cells. This pathway is involved in regulating cell cycle progression, protein synthesis, and survival . By inhibiting Akt kinase, Rsk kinase, and S6K kinase, the compound disrupts this pathway, leading to potential anti-proliferative effects.
Result of Action
The inhibition of Akt kinase, Rsk kinase, and S6K kinase by the compound can lead to the suppression of cell proliferation and survival . This makes the compound potentially useful as a therapeutic agent for diseases associated with the overactivation of these kinases, particularly cancer .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can affect its absorption and distribution within the body. The compound is described as a white crystalline powder that is poorly soluble in EtOH and insoluble in Et2O and H2O . This suggests that the compound’s solubility might be a factor to consider in its formulation for therapeutic use.
安全和危害
未来方向
属性
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-14(12-6-4-3-5-7-12)16(20)19-9-13-8-17-11-18-15(13)10-19/h3-8,11,14H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGKQZDOBNMINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2450854.png)
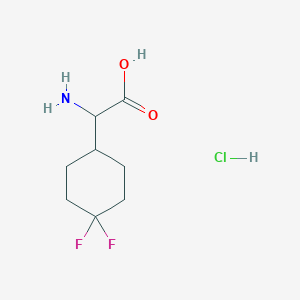
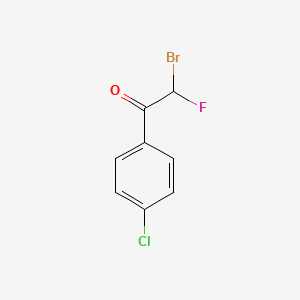
![Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
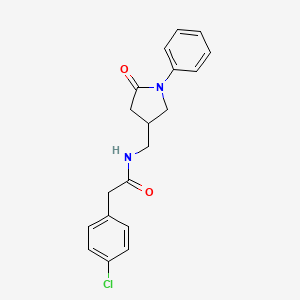
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B2450866.png)
![Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-](/img/structure/B2450867.png)
![1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2450868.png)
![2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2450871.png)
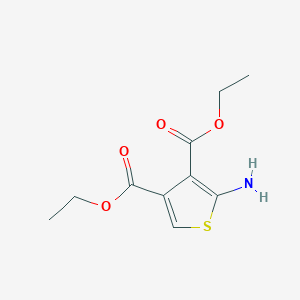
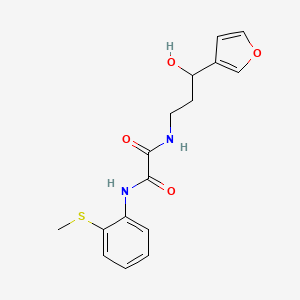
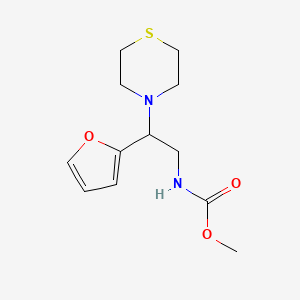
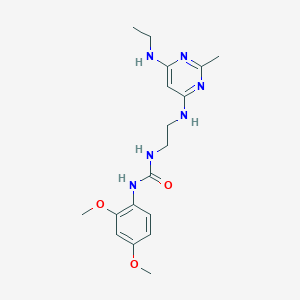
![2-imino-1-(3-methoxypropyl)-10-methyl-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2450877.png)